molecular formula C17H18FN B12285964 2-[Fluoro(diphenyl)methyl]pyrrolidine

2-[Fluoro(diphenyl)methyl]pyrrolidine

Cat. No.: B12285964
M. Wt: 255.33 g/mol
InChI Key: PGKMVPFJFKOUDA-UHFFFAOYSA-N
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Description

2-[Fluoro(diphenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C17H18FN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of the fluoro and diphenylmethyl groups in its structure makes it an interesting compound for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Fluoro(diphenyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with fluoro(diphenyl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[Fluoro(diphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-[Fluoro(diphenyl)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Fluoro(diphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and diphenylmethyl groups can enhance binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro group in 2-[Fluoro(diphenyl)methyl]pyrrolidine makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[fluoro(diphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,19H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMVPFJFKOUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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